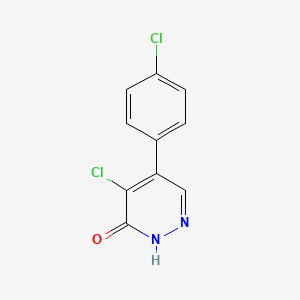
4-chloro-5-(4-chlorophenyl)-2H-pyridazin-3-one
Cat. No. B8299155
M. Wt: 241.07 g/mol
InChI Key: CRIXYWLWBHYSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07378418B2
Procedure details


2-Benzyl-4-Chloro-5-(4-chloro-phenyl)-2H-pyridazin-3-one (3.19 g, 9.65 mmol) was dissolved in toluene (50 mL). Aluminum chloride (AlCl3, 3.22 g, 24.1 mmol) was then added and the reaction mixture was heated at 50° C. After 20 min, the reaction mixture was cooled to RT and then poured into ice-water (200 mL). The resultant solution was extracted with EtOAc (3×200 mL). The combined organic layers were washed with water (500 mL). The organic layer was dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using EtOAc to give the title compound, 4-chloro-5-(4-chlorophenyl)-2H-pyridazin-3-one (2.33 g) as a white solid. HPLC: 2.74 min.
Name
2-Benzyl-4-Chloro-5-(4-chloro-phenyl)-2H-pyridazin-3-one
Quantity
3.19 g
Type
reactant
Reaction Step One



[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([N:8]1[C:13](=[O:14])[C:12]([Cl:15])=[C:11]([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[CH:18][CH:17]=2)[CH:10]=[N:9]1)C1C=CC=CC=1.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[Cl:15][C:12]1[C:13](=[O:14])[NH:8][N:9]=[CH:10][C:11]=1[C:16]1[CH:17]=[CH:18][C:19]([Cl:22])=[CH:20][CH:21]=1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
2-Benzyl-4-Chloro-5-(4-chloro-phenyl)-2H-pyridazin-3-one
|
|
Quantity
|
3.19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N1N=CC(=C(C1=O)Cl)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to RT
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resultant solution was extracted with EtOAc (3×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water (500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography on silica gel
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(NN=CC1C1=CC=C(C=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
